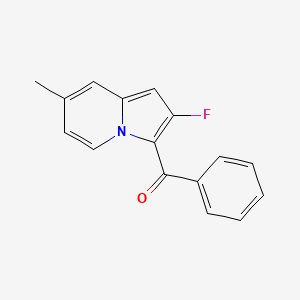propanedinitrile CAS No. 647839-81-4](/img/structure/B12603389.png)
[(4-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chloropyridin-2-yl)methyl]propanedinitril ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie besteht aus einem Pyridinring, der an der 4-Position mit einem Chloratom und an der 2-Position mit einer Methylgruppe substituiert ist. Diese Methylgruppe ist wiederum mit einer Trifluorpropyl-Gruppe und zwei Nitrilgruppen verbunden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(4-Chloropyridin-2-yl)methyl]propanedinitril umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 4-Chlorpyridin, das dann einer Reihe von Reaktionen unterzogen wird, um die Methyl- und Trifluorpropyl-Gruppen einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Effizienz und Ausbeute optimiert sein und häufig kontinuierliche Fließreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
[(4-Chloropyridin-2-yl)methyl]propanedinitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoffatome hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Übliche Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation Pyridin-N-oxide liefern, während die Reduktion Amine oder Alkohole erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
[(4-Chloropyridin-2-yl)methyl]propanedinitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es kann zur Untersuchung von Enzym-Interaktionen und -Inhibition verwendet werden.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von [(4-Chloropyridin-2-yl)methyl]propanedinitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, wodurch verschiedene biochemische Prozesse beeinflusst werden. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel ab .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloropyridin-2-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(4-Chloropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die [(4-Chloropyridin-2-yl)methyl]propanedinitril ähneln, umfassen:
- 4-Chlorpyridin
- (4-Chloropyridin-2-yl)methanol
- 4-Chlorpyridin-3-borsäure .
Einzigartigkeit
Das Vorhandensein sowohl von Chlor- als auch von Trifluorpropyl-Gruppen sowie von Nitrilfunktionalitäten macht es zu einer vielseitigen Verbindung für verschiedene chemische Umwandlungen und Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
647839-81-4 |
|---|---|
Molekularformel |
C12H9ClF3N3 |
Molekulargewicht |
287.67 g/mol |
IUPAC-Name |
2-[(4-chloropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9ClF3N3/c13-9-1-4-19-10(5-9)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
LOWPXCVOFYQDBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Cl)CC(CCC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)

![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
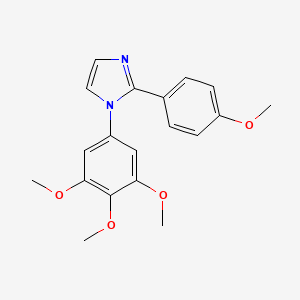

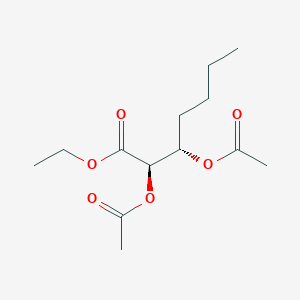
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
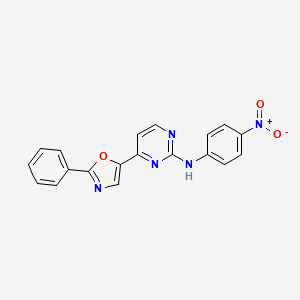
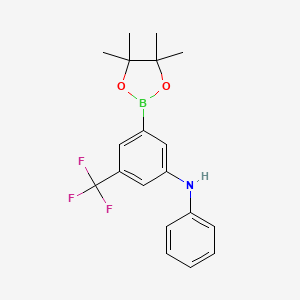
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
